Cas no 189019-59-8 (3-(furan-3-yl)-2,2-dimethylpropanoic acid)

3-(Furan-3-yl)-2,2-dimethylpropanoic acid is a furan-substituted carboxylic acid derivative characterized by its unique structural features, including a furan ring and a gem-dimethyl group adjacent to the carboxyl functionality. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of more complex molecules, such as pharmaceuticals, agrochemicals, or specialty materials. The presence of the furan ring offers reactivity for further functionalization, while the sterically hindered 2,2-dimethylpropanoic acid moiety may influence solubility and stability. Its well-defined structure allows for precise modifications, making it suitable for applications requiring tailored physicochemical properties.
3-(furan-3-yl)-2,2-dimethylpropanoic acid structure
189019-59-8 structure
Product Name:3-(furan-3-yl)-2,2-dimethylpropanoic acid
CAS No:189019-59-8
MF:C9H12O3
MW:168.189783096313
CID:6518122
PubChem ID:10654663
Update Time:2025-10-28

3-(furan-3-yl)-2,2-dimethylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(furan-3-yl)-2,2-dimethylpropanoic acid
    • SCHEMBL6436472
    • AKOS017532221
    • 189019-59-8
    • EN300-1849882
    • Inchi: 1S/C9H12O3/c1-9(2,8(10)11)5-7-3-4-12-6-7/h3-4,6H,5H2,1-2H3,(H,10,11)
    • InChI Key: DFUOPRSLXVVBIT-UHFFFAOYSA-N
    • SMILES: O1C=CC(=C1)CC(C(=O)O)(C)C

Computed Properties

  • Exact Mass: 168.078644241g/mol
  • Monoisotopic Mass: 168.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 50.4Ų

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Additional information on 3-(furan-3-yl)-2,2-dimethylpropanoic acid

Introduction to 3-(furan-3-yl)-2,2-dimethylpropanoic acid (CAS No. 189019-59-8)

3-(furan-3-yl)-2,2-dimethylpropanoic acid, identified by the Chemical Abstracts Service registry number 189019-59-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a furan-3-yl substituent attached to a branched alkyl chain, has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. The presence of the furan ring, a heterocyclic aromatic structure, introduces interesting electronic and steric characteristics that make this compound a valuable candidate for further investigation.

The synthesis of 3-(furan-3-yl)-2,2-dimethylpropanoic acid involves meticulous organic transformations that highlight the compound's synthetic accessibility. The introduction of the furan-3-yl moiety typically requires careful consideration of reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods have improved the efficiency of these synthetic routes, making it feasible to produce this compound on a larger scale for research purposes. Such developments are crucial for enabling more comprehensive studies into its biological activities and potential therapeutic uses.

One of the most compelling aspects of 3-(furan-3-yl)-2,2-dimethylpropanoic acid is its structural versatility. The combination of the rigid furan ring and the flexible branched alkyl chain allows for diverse interactions with biological targets. This structural motif has been explored in various contexts, particularly in the development of novel pharmaceutical agents. The furan ring is known for its ability to engage in hydrogen bonding and π-stacking interactions, which can be leveraged to enhance binding affinity in drug design. Additionally, the branched alkyl chain can influence solubility and metabolic stability, making it an attractive feature for medicinal chemists.

In recent years, there has been growing interest in using 3-(furan-3-yl)-2,2-dimethylpropanoic acid as a building block for more complex molecules. Its unique structural features make it a suitable candidate for derivatization, allowing researchers to explore new chemical spaces. For instance, modifications at the furan ring or the alkyl chain can lead to compounds with tailored properties. These derivatives may exhibit enhanced bioactivity or improved pharmacokinetic profiles compared to their parent compound. Such explorations are part of broader efforts to develop next-generation therapeutics that address unmet medical needs.

The potential applications of 3-(furan-3-yl)-2,2-dimethylpropanoic acid extend beyond pharmaceuticals into other areas of chemistry. Its structural framework can serve as inspiration for designing new materials with specific functionalities. For example, polymers incorporating this motif may exhibit unique electronic or optical properties due to the presence of the furan ring. Such materials could find applications in organic electronics or advanced coatings. The versatility of this compound underscores its importance as a chemical entity with broad utility.

From a research perspective, 3-(furan-3-yl)-2,2-dimethylpropanoic acid offers numerous opportunities for investigation. Its interaction with biological systems has been studied using computational methods and experimental techniques alike. These studies aim to elucidate how the compound behaves within cellular environments and how it might interact with target proteins or enzymes. Understanding these interactions is crucial for developing rational strategies for drug design and optimization.

The synthesis and characterization of 3-(furan-3-yl)-2,2-dimethylpropanoic acid have benefited from advancements in analytical chemistry techniques. High-resolution spectroscopy methods such as NMR spectroscopy and mass spectrometry provide detailed insights into the compound's structure and purity. These tools are essential for ensuring that researchers are working with high-quality material when conducting biological assays or further derivatization studies.

In conclusion,3-(furan-3-yl)-2,2-dimethylpropanoic acid (CAS No. 189019-59-8) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it an attractive candidate for further research and development. As synthetic methodologies continue to evolve, access to this compound will likely improve, enabling more extensive exploration of its applications. The ongoing studies into its biological activities and material properties highlight its importance as a chemical entity worthy of continued attention.

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